molecular formula C11H9FN2O3S B5491269 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B5491269
M. Wt: 268.27 g/mol
InChI Key: LRWRYVCRXIZHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide typically involves the reaction of a thiazolidinone derivative with a fluorophenyl acetamide. Common reagents used in the synthesis may include:

  • Thiazolidinone derivatives
  • 2-fluorophenyl acetamide
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

  • Continuous flow reactors
  • High-pressure reactors
  • Advanced purification techniques like crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of carbonyl groups to alcohols

    Substitution: Halogenation or alkylation at the thiazolidinone ring

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Alkyl halides, halogenating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones
  • Reduction may yield alcohols
  • Substitution may yield halogenated or alkylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential therapeutic effects in treating diseases

    Industry: Used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Molecular targets: Enzymes, receptors, or proteins

    Pathways involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylacetamide
  • 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
  • 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-chlorophenyl)acetamide

Uniqueness

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S/c12-7-3-1-2-4-8(7)13-9(15)5-14-10(16)6-18-11(14)17/h1-4H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWRYVCRXIZHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.